molecular formula C19H22N2OS B2736531 N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide CAS No. 1705250-75-4

N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2736531
CAS No.: 1705250-75-4
M. Wt: 326.46
InChI Key: VFPHNZVLFDWBIH-UHFFFAOYSA-N
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Description

N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide is a synthetic small molecule designed for research purposes, featuring a seven-membered 1,4-thiazepane ring core as the central scaffold . This core structure, containing both nitrogen and sulfur heteroatoms, is of significant interest in medicinal chemistry for its potential to interact with diverse biological targets. The compound is further functionalized with an N-phenyl carboxamide group and a 7-(o-tolyl) substituent, modifications that are strategically intended to fine-tune the molecule's physicochemical properties and binding affinity. Compounds based on the 1,4-thiazepane scaffold, such as this one, are frequently investigated for their potential antitumor properties . Related derivatives have been studied for their ability to inhibit tumor cell growth, suggesting this compound could serve as a valuable candidate for initial cytotoxicity screening against a panel of human cancer cell lines. Its mechanism of action, while not yet fully elucidated for this specific analog, may involve interaction with specific enzymes or receptors crucial for cell proliferation, a mode of action inferred from studies on structurally similar molecules . Researchers can utilize this compound as a key intermediate or lead structure in drug discovery programs. It is ideal for conducting structure-activity relationship (SAR) studies, where systematic modifications to the phenyl, o-tolyl, or thiazepane rings can be made to explore and optimize biological activity . Beyond oncology, this chemotype may also hold promise in other therapeutic areas, given that related thiazepine derivatives have been explored as inhibitors of matrix metalloproteinases (MMPs) , which are implicated in cancer metastasis, inflammatory diseases, and more. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

7-(2-methylphenyl)-N-phenyl-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-15-7-5-6-10-17(15)18-11-12-21(13-14-23-18)19(22)20-16-8-3-2-4-9-16/h2-10,18H,11-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPHNZVLFDWBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with thiourea derivatives in the presence of a Lewis acid such as mercury(II) chloride. The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of alternative catalysts and greener solvents is explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or tolyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazepane ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and exert its effects. The phenyl and tolyl groups can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Conformational Effects

  • o-Tolyl Twist Angle: In the platinum complex, the o-tolyl group is twisted by 51.7° relative to the central pyridine ring, inducing steric strain and non-planarity . This contrasts with para-tolyl analogs, which typically exhibit smaller torsional angles due to reduced steric interference.

Electronic and Spectral Properties

  • MLCT Band Shifts : The o-tolyl-substituted platinum complex exhibits blue-shifted metal-to-ligand charge transfer (MLCT) absorption (362–393 nm) and emission (641–676 nm) compared to its terpyridine-based analog . This suggests that the o-tolyl group raises the π*-LUMO energy, a property that may extend to the thiazepane carboxamide if the aryl group similarly modulates electron density.

Table 1: Comparative Spectral and Structural Data

Compound Substituent Position Torsional Angle (°) MLCT Absorption (nm) Emission λ (nm)
[Pt{4-(o-tolyl)isqbipy}Cl]SbF₆ o-tolyl 51.7 362, 393 641–676
[Pt{4′-(o-tolyl)trpy}Cl]SbF₆ o-tolyl Not reported Lower energy Red-shifted
Hypothetical para-tolyl analog para-tolyl <30 (estimated) Higher energy Blue-shifted

Comparison with Sulfur-Containing Heterocycles

references cephalosporins such as (6R,7S)-7-[2-(1H-tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, which contain sulfur but differ in ring size and substitution:

Ring Flexibility and Bioactivity

  • Thiazepane vs. Bicyclic Systems : The seven-membered thiazepane ring offers greater conformational flexibility compared to the rigid bicyclic core of cephalosporins. This flexibility may enhance binding to dynamic protein targets but reduce metabolic stability .
  • Substituent Impact : The o-tolyl group in the thiazepane carboxamide contrasts with cephalosporins’ thiadiazole and tetrazole moieties, which are critical for β-lactamase resistance and antibacterial activity. The carboxamide group in the thiazepane derivative may facilitate hydrogen bonding, akin to the acetamido side chain in cephalosporins.

Table 2: Heterocyclic Ring Comparisons

Compound Type Ring System Key Substituents Biological Relevance
Thiazepane Carboxamide 7-membered, S-containing o-Tolyl, phenylcarboxamide Potential CNS activity*
Cephalosporin Bicyclic, S-containing Thiadiazole, tetrazole Antibacterial

*Hypothesized based on structural analogs.

Aggregation and Formulation Considerations

demonstrates that the platinum complex aggregates at low concentrations (5–10 µM), forming dimers in solution . If N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide exhibits similar behavior, this could impact its pharmaceutical formulation, necessitating solubilizing agents or structural modifications to prevent aggregation-induced efficacy loss.

Biological Activity

N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article presents an overview of its biological properties, synthesis, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the thiazepane class of compounds, characterized by a seven-membered heterocyclic ring containing sulfur and nitrogen. The synthesis typically involves the reaction of appropriate phenyl and o-tolyl derivatives with thiazepane intermediates.

Antimicrobial Activity

Research has indicated that thiazepane derivatives exhibit significant antimicrobial properties. For instance, this compound was evaluated for its antibacterial activity against various strains of bacteria. In vitro studies demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

These results indicate that the compound may be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Activity

Thiazepane derivatives have also shown promising anti-inflammatory effects. In a study comparing various thiazepane compounds, this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests a mechanism that could be useful in treating inflammatory diseases.

Analgesic Properties

In vivo models have demonstrated that this compound can reduce pain responses in animal models. The analgesic activity was assessed using the tail-flick test and formalin test, showing a notable reduction in pain sensation compared to controls.

The biological activities of this compound are believed to be linked to its ability to interact with specific biological targets. Molecular docking studies have suggested that this compound can bind effectively to certain receptors involved in pain and inflammation pathways.

Case Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of several thiazepane derivatives, including this compound. The compound was tested against clinical isolates of resistant bacterial strains, yielding promising results that could lead to new treatments for antibiotic-resistant infections.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers, supporting its potential use in managing chronic inflammatory conditions.

Q & A

Q. What are the recommended synthetic routes for N-phenyl-7-(o-tolyl)-1,4-thiazepane-4-carboxamide?

The synthesis typically involves cyclization of thiazepane precursors, such as thiol-containing intermediates, under controlled conditions. Key steps include:

  • Cyclization : Use of aprotic solvents (e.g., DMSO) at 40–60°C to form the thiazepane ring .
  • Substituent introduction : The o-tolyl group is introduced via nucleophilic aromatic substitution or coupling reactions, optimized with catalysts (e.g., Pd-based) to enhance selectivity .
  • Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC (e.g., chloroform:methanol 9:1) .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • X-ray crystallography : Determines dihedral angles (e.g., 51.7° twist of the o-tolyl group relative to the central ring) and hydrogen bonding networks .
  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and NOESY for stereochemical analysis .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening methods are used to assess its activity?

  • Enzyme kinetics assays : Measure inhibition constants (e.g., IC₅₀) against target enzymes like metabotropic glutamate receptors .
  • Cellular viability assays : MTT or ATP-based tests in cancer cell lines to evaluate cytotoxicity .
  • Molecular docking : Preliminary modeling to predict binding modes with biological targets (e.g., mGlu receptors) .

Advanced Research Questions

Q. How does the o-tolyl substituent influence the compound’s electronic properties and bioactivity?

The o-tolyl group’s steric and electronic effects are critical:

  • Steric hindrance : The twisted conformation (51.7° dihedral angle) disrupts π-conjugation, shifting MLCT absorption bands to higher energies (e.g., 362–393 nm) .
  • Electronic modulation : Electron-donating methyl groups stabilize cationic intermediates, enhancing interactions with hydrophobic binding pockets in targets like mGlu receptors .
  • Validation : Time-dependent DFT calculations correlate structural distortions with spectroscopic shifts (e.g., blue-shifted emission at 641 nm vs. 676 nm in aggregates) .

Q. How can contradictions in biological activity data between analogs be resolved?

Discrepancies (e.g., varying agonist/antagonist effects in thiazepane derivatives) are addressed via:

  • Comparative SAR studies : Systematic substitution of the phenyl or o-tolyl groups to isolate activity-contributing moieties .
  • Aggregation studies : Low-temperature emission spectroscopy (e.g., in DMF/methanol/ethanol glass) detects dimerization, which may alter bioavailability .
  • Computational modeling : Free-energy perturbation (FEP) simulations quantify binding affinity differences caused by substituent electronic profiles .

Q. What strategies optimize reaction yields during scale-up synthesis?

Key methodological optimizations include:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for the o-tolyl group .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization kinetics at 40–60°C .
  • In-line monitoring : ReactIR or HPLC tracks intermediate formation, minimizing side reactions like over-alkylation .

Q. How do temperature and solvent polarity affect its excited-state dynamics?

  • Temperature-dependent emission : Narrow asymmetric bands at 641 nm (room temperature) redshift to 676 nm (77 K), indicative of MMLCT states in crystalline aggregates .
  • Solvent effects : Acetonitrile stabilizes MLCT transitions, while chloroform increases non-radiative decay rates, measured via time-resolved fluorescence .

Q. What advanced techniques elucidate its interactions with biological targets?

  • Cryo-EM : Resolves binding poses in receptor complexes (e.g., mGlu2/4 heterodimers) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for structure-activity refinement .
  • Hydrogen-deuterium exchange (HDX) MS : Maps conformational changes in targets upon ligand binding .

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